

# Section 1: Nomenclature and Positive Identification

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Chloro-2-hydroxybenzonitrile**

Cat. No.: **B1587699**

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Accurate identification is the bedrock of any chemical workflow. For **4-Chloro-2-hydroxybenzonitrile**, there exists a notable potential for ambiguity in its cataloging that necessitates careful cross-referencing.

The chemically unambiguous IUPAC name for the target molecule is **4-chloro-2-hydroxybenzonitrile**. It is also commonly referred to by synonyms such as 5-Chloro-2-cyanophenol or 4-Chlorosalicylonitrile.

### 1.1. CAS Registry Number Verification

The Chemical Abstracts Service (CAS) Registry Number is a critical unique identifier. While the number 873-83-6 has been occasionally associated with this compound in some commercial listings, this is incorrect. Authoritative chemical databases and major suppliers, including PubChem and Sigma-Aldrich, definitively assign the CAS number 30818-28-1 to **4-Chloro-2-hydroxybenzonitrile**.<sup>[1][2][3]</sup> The CAS number 873-83-6 correctly corresponds to 4-Aminouracil. Researchers must exercise diligence and use CAS No. 30818-28-1 for all procurement and database searches to ensure the correct material is sourced.

### 1.2. Molecular Structure

The structural formula provides the ultimate confirmation of identity.

Caption: Structure of **4-Chloro-2-hydroxybenzonitrile**.

## Section 2: Physicochemical & Spectroscopic Profile

Understanding the physical properties and spectral signature of a compound is essential for designing purification strategies, confirming synthetic success, and ensuring proper handling.

### 2.1. Physicochemical Properties

The key properties of **4-Chloro-2-hydroxybenzonitrile** (CAS 30818-28-1) are summarized below. The melting point has been a source of discrepancy in literature; the value of 155-156°C is cited by more reliable suppliers and is consistent with a crystalline, polar aromatic structure. [4]

Property	Value	Source(s)
CAS Number	30818-28-1	[1][2][5]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> CINO	[1][4]
Molecular Weight	153.57 g/mol	[5][6]
Appearance	White to pale yellow solid	[1]
Melting Point	155-156 °C	[4]
Boiling Point	275.5 ± 25.0 °C (Predicted)	[1]
Solubility	Insoluble in water; Soluble in methanol, ethanol, acetone.	
pKa (Phenolic H)	~8-9 (Estimated)	

### 2.2. Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum is elusive, the structure of **4-Chloro-2-hydroxybenzonitrile** allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy. This predicted data serves as a robust benchmark for quality control.

- **<sup>1</sup>H NMR** (Proton NMR): The proton NMR spectrum is expected to be highly informative, showing three distinct signals in the aromatic region and one labile proton signal.

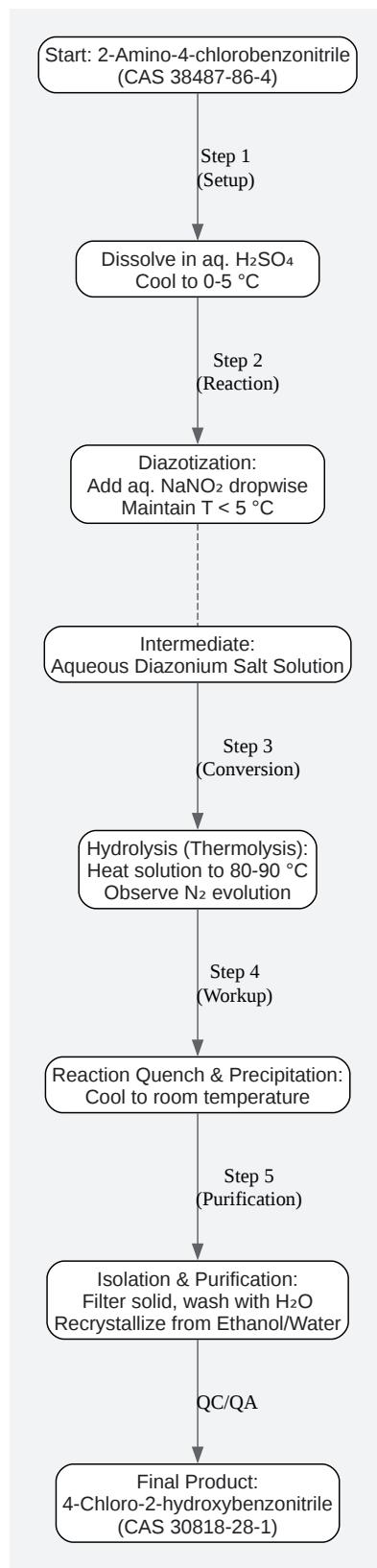
- Aromatic Protons (3H): The benzene ring has three protons. We would expect a doublet for the proton adjacent to the hydroxyl group, a doublet for the proton adjacent to the chlorine, and a doublet of doublets for the proton situated between the chloro and cyano groups. The coupling constants (J-values) would be characteristic of ortho and meta coupling.
- Phenolic Proton (1H): A broad singlet, typically downfield (>9 ppm), corresponding to the acidic hydroxyl proton. Its position is concentration-dependent and the peak will disappear upon a D<sub>2</sub>O shake.

- <sup>13</sup>C NMR (Carbon NMR): The spectrum will show 7 distinct carbon signals.
  - Aromatic Carbons (6C): Six signals corresponding to the benzene ring carbons. The carbon bearing the hydroxyl group will be shifted significantly downfield (~150-160 ppm), while the carbon bearing the nitrile group will be upfield relative to other substituted carbons.
  - Nitrile Carbon (1C): A characteristic signal in the 115-120 ppm region.
- FT-IR (Infrared Spectroscopy):
  - O-H Stretch: A broad absorption band in the region of 3200-3500 cm<sup>-1</sup> is the hallmark of the phenolic hydroxyl group.
  - C≡N Stretch: A sharp, intense absorption peak around 2220-2240 cm<sup>-1</sup> confirming the presence of the nitrile functional group.
  - C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm<sup>-1</sup>.
  - Aromatic C=C Stretches: Multiple sharp peaks between 1450-1600 cm<sup>-1</sup>.

## Section 3: Synthesis Protocol: A Validated Approach

While multiple synthetic routes may exist, a highly reliable and industrially scalable method proceeds from the commercially available precursor, 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4).<sup>[7]</sup> This pathway leverages the classic Sandmeyer-type reaction, converting an

aromatic amine into a hydroxyl group via a diazonium salt intermediate. This is a robust, well-understood transformation that provides high yields of the desired phenol.



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Caption: Workflow for the synthesis of **4-Chloro-2-hydroxybenzonitrile**.

### 3.1. Detailed Step-by-Step Methodology

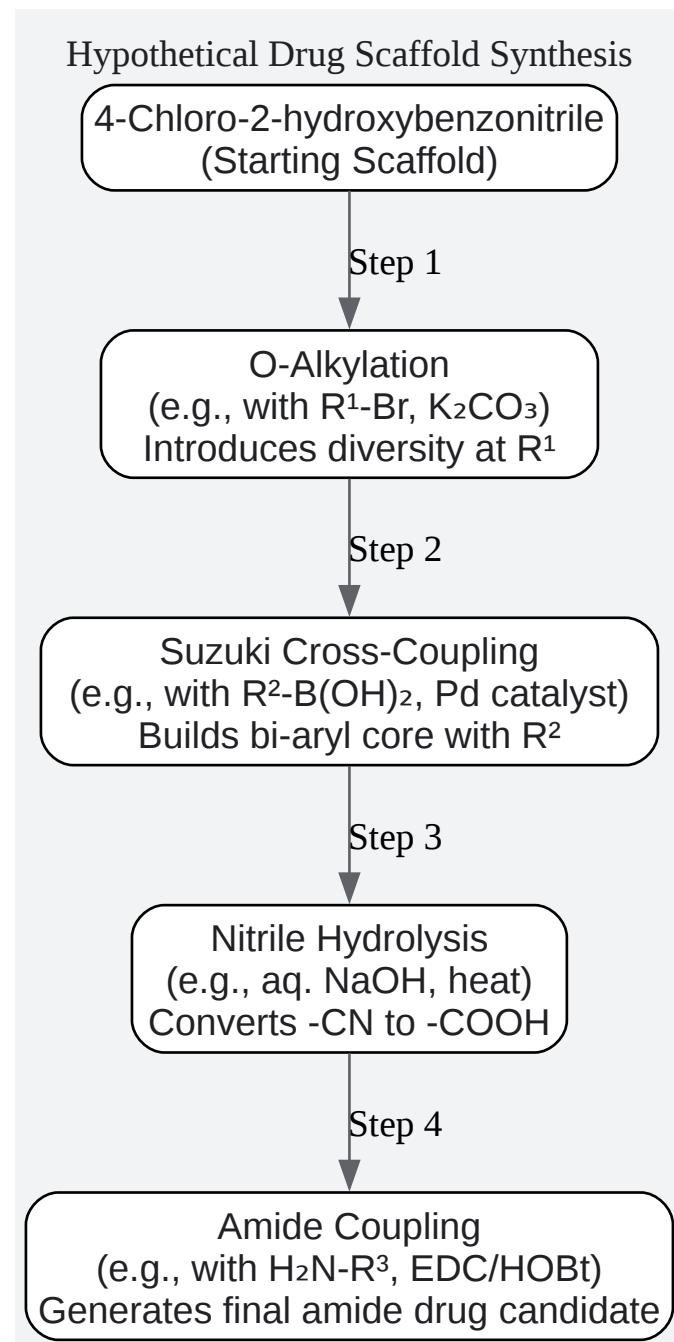
- Principle: This protocol is a self-validating system. The success of each step is confirmed by direct physical observation (temperature control, gas evolution, precipitation), ensuring process integrity before proceeding.
- Step 1: Preparation of the Amine Salt Solution
  - To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of 20% (v/v) sulfuric acid.
  - Cool the acid solution to 0-5 °C in an ice-salt bath.
  - Slowly add 15.2 g (0.1 mol) of 2-Amino-4-chlorobenzonitrile.<sup>[7]</sup> Stir until a fine, uniform slurry of the amine salt is formed. Causality: Forming the soluble amine salt in situ ensures complete and rapid reaction in the subsequent diazotization step.
- Step 2: Diazotization
  - Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water.
  - Add this nitrite solution dropwise to the stirred amine salt slurry over 30-45 minutes.
  - CRITICAL: Meticulously maintain the internal reaction temperature below 5 °C throughout the addition. Causality: The diazonium salt intermediate is thermally unstable. Exceeding 5 °C will lead to premature decomposition and the formation of significant impurities.
  - After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C to ensure the reaction goes to completion.
- Step 3: Hydrolysis to the Phenol
  - Remove the ice bath and replace the dropping funnel with a condenser.

- Slowly and carefully heat the diazonium salt solution to 80-90 °C using a heating mantle.
- Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). Causality: This thermal decomposition replaces the diazonium group (-N<sub>2</sub><sup>+</sup>) with a hydroxyl group (-OH) from the aqueous solvent. The evolution of N<sub>2</sub> gas is a direct indicator of product formation.
- Step 4: Isolation and Purification
  - Cool the reaction mixture to room temperature. The product will precipitate as a solid.
  - Collect the crude product by vacuum filtration using a Büchner funnel.
  - Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acid and inorganic salts.
  - For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure **4-Chloro-2-hydroxybenzonitrile** as a crystalline solid.
  - Dry the final product under vacuum at 50 °C.

## Section 4: Core Applications in Medicinal Chemistry

**4-Chloro-2-hydroxybenzonitrile** is not merely a chemical curiosity; it is a high-value scaffold for the synthesis of complex pharmaceutical agents. Its utility stems from the orthogonal reactivity of its three functional groups: the nitrile, the phenol, and the aromatic chloride.

The phenolic hydroxyl provides a handle for etherification, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic chloride is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of intricate bi-aryl systems common in modern drug molecules.<sup>[8]</sup>



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Caption: Synthetic utility in building complex drug-like molecules.

This strategic combination of functional groups allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

## Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

- Hazard Identification: **4-Chloro-2-hydroxybenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation. [9]
- Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed to prevent moisture ingress.[4]

## Section 6: References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)